molecular formula C16H13BrN2O4S B6081625 ethyl {(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate

ethyl {(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate

Cat. No.: B6081625
M. Wt: 409.3 g/mol
InChI Key: CFULEVRSGCUFBA-WEVVVXLNSA-N
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Description

Ethyl {(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate is a synthetic organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities and have been studied for their potential applications in medicinal chemistry. The presence of the indole and thiazolidinone moieties in the structure suggests that this compound may exhibit interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl {(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate typically involves the condensation of 5-bromoindole-3-carbaldehyde with thiazolidine-2,4-dione in the presence of a suitable base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then esterified with ethyl bromoacetate to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl {(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The bromine atom in the indole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while substitution could result in various substituted indole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use as a lead compound for drug development.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ethyl {(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate would depend on its specific biological target. Generally, compounds with indole and thiazolidinone moieties can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Known for their diverse biological activities.

    Indole Derivatives: Widely studied for their pharmacological properties.

Uniqueness

Ethyl {(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate is unique due to the combination of the indole and thiazolidinone moieties, which may confer distinct biological activities compared to other similar compounds.

Properties

IUPAC Name

ethyl 2-[5-[(Z)-(5-bromoindol-3-ylidene)methyl]-4-hydroxy-2-oxo-1,3-thiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O4S/c1-2-23-14(20)8-19-15(21)13(24-16(19)22)5-9-7-18-12-4-3-10(17)6-11(9)12/h3-7,21H,2,8H2,1H3/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFULEVRSGCUFBA-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=C(SC1=O)C=C2C=NC3=C2C=C(C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CN1C(=C(SC1=O)/C=C/2\C=NC3=C2C=C(C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001144407
Record name Ethyl 5-[(5-bromo-1H-indol-3-yl)methylene]-2,4-dioxo-3-thiazolidineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001144407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

432017-16-8
Record name Ethyl 5-[(5-bromo-1H-indol-3-yl)methylene]-2,4-dioxo-3-thiazolidineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001144407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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